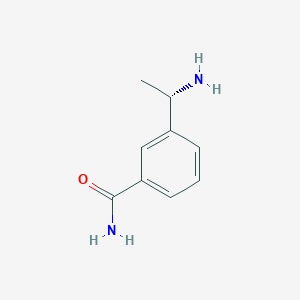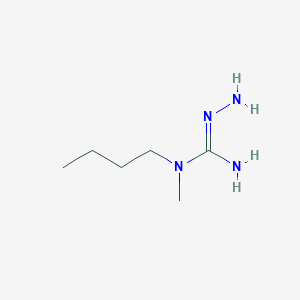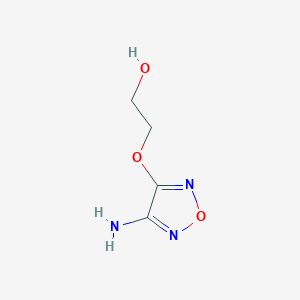
4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid is a heterocyclic compound that features both imidazole and pyrazine rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid typically involves the formation of the imidazole ring followed by the introduction of the pyrazine moiety. One common method involves the cyclization of appropriate precursors under acidic or basic conditions. For example, the preparation of 5-methylpyrazine-2-carboxylic acid can be achieved by oxidizing 2,5-dimethylpyrazine in the presence of a catalyst such as gamma-Al2O3 and metallic oxides of Mn, V, Ti, and Sr at temperatures between 150-350°C .
Industrial Production Methods
Industrial production methods for this compound would likely involve continuous flow processes to ensure high yield and purity. The use of fixed bed reactors and controlled oxidation conditions can facilitate the large-scale synthesis of the compound with minimal environmental impact .
Chemical Reactions Analysis
Types of Reactions
4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups.
Reduction: Reduction reactions can modify the electronic properties of the compound.
Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate for oxidation, reducing agents such as sodium borohydride for reduction, and nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures and pH to ensure selective and efficient transformations .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines .
Scientific Research Applications
4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex heterocyclic compounds.
Biology: The compound can be used in the study of enzyme inhibition and protein-ligand interactions.
Mechanism of Action
The mechanism by which 4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid exerts its effects involves its interaction with specific molecular targets. For example, it may inhibit certain enzymes by binding to their active sites, thereby blocking substrate access and reducing enzymatic activity. The pathways involved can include signal transduction cascades and metabolic pathways .
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other heterocyclic molecules with imidazole and pyrazine rings, such as:
- Pyrazolo[3,4-d]pyrimidine
- Pyrazolo[4,3-e][1,2,4]triazolo[1,5-c]pyrimidine
Uniqueness
What sets 4-Methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-5-carboxylic acid apart is its specific substitution pattern, which can confer unique electronic and steric properties. This makes it particularly valuable in the design of selective inhibitors and specialized materials .
Properties
Molecular Formula |
C10H10N4O2 |
|---|---|
Molecular Weight |
218.21 g/mol |
IUPAC Name |
5-methyl-2-(5-methylpyrazin-2-yl)-1H-imidazole-4-carboxylic acid |
InChI |
InChI=1S/C10H10N4O2/c1-5-3-12-7(4-11-5)9-13-6(2)8(14-9)10(15)16/h3-4H,1-2H3,(H,13,14)(H,15,16) |
InChI Key |
VIRPRSNRWDOTBW-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CN=C(C=N1)C2=NC(=C(N2)C)C(=O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![8-Methyl-[1,2,4]triazolo[4,3-a]pyridin-3-amine](/img/structure/B13111932.png)
![Tert-Butyl 7-((6-Hydroxyhexyl)Carbamoyl)-1,2-Dihydropyrrolo[3,2-E]Indole-3(6H)-Carboxylate](/img/structure/B13111937.png)


![5-(Difluoromethyl)-1H-pyrazolo[3,4-b]pyridine](/img/structure/B13111962.png)


![(3E)-1-(2-butyloctyl)-3-[1-(2-butyloctyl)-2-oxo-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-3-ylidene]-6-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)indol-2-one](/img/structure/B13111979.png)





![1,4-Dihydropyrido[2,3-d]pyrimidin-4-ol](/img/structure/B13112018.png)
